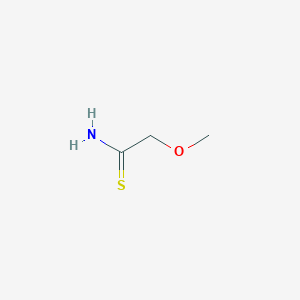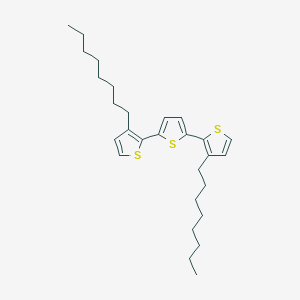
2,5-bis(3-octylthiophen-2-yl)thiophene
Vue d'ensemble
Description
2,5-bis(3-octylthiophen-2-yl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two octyl-substituted thiophene rings attached to a central thiophene core. It is of significant interest in the field of organic electronics due to its unique electronic properties.
Mécanisme D'action
Target of Action
3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene is primarily used in the fabrication of organic field effect transistors . Its primary targets are the electronic and electrochemical properties of these devices .
Mode of Action
The compound interacts with its targets by influencing the charge carrier mobility, which is one of the most important parameters of field effect transistors . The degree of polymerization (DPn) of the compound has a pronounced influence on the charge carriers’ mobility .
Biochemical Pathways
The compound affects the electronic, electrochemical, and spectroelectrochemical properties of the devices it is used in . As the molecular weight of the compound increases, there is an increasing bathochromic shift of the band originating from the π–π* transition in the neutral polymer .
Result of Action
The most significant result of the compound’s action is the increase in the charge carriers’ mobility in the field effect transistors it is used in . A fourfold increase in DPn results in an increase of the carriers’ mobility by more than 3 orders of magnitude .
Action Environment
The action, efficacy, and stability of 3,3’‘-Dioctyl-2,2’:5’,2’'-terthiophene are influenced by environmental factors such as the degree of polymerization and the molecular weight of the compound . These factors can be controlled during the preparation of electronic and electrochemical devices to optimize the compound’s performance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(3-octylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide. The general procedure involves the following steps:
Preparation of the Organotin Compound: The organotin compound is prepared by reacting 3-octylthiophene with a tin reagent.
Coupling Reaction: The organotin compound is then reacted with 2,5-dibromothiophene in the presence of a palladium catalyst and a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis(3-octylthiophen-2-yl)thiophene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes and alkylated thiophenes.
Applications De Recherche Scientifique
2,5-bis(3-octylthiophen-2-yl)thiophene has a wide range of applications in scientific research:
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Material Science: The compound is studied for its potential use in flexible and wearable electronic devices.
Chemistry: It serves as a building block for the synthesis of more complex thiophene-based materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-bis(3-dodecylthiophen-2-yl)thiophene: Similar in structure but with dodecyl groups instead of octyl groups.
Dithieno[3,2-b2′,3′-d]thiophene (DTT) Derivatives: These compounds have similar electronic properties and are used in similar applications.
Uniqueness
2,5-bis(3-octylthiophen-2-yl)thiophene is unique due to its specific alkyl chain length, which provides a balance between solubility and electronic properties. This makes it particularly suitable for use in organic electronics where both high performance and processability are required .
Propriétés
IUPAC Name |
2,5-bis(3-octylthiophen-2-yl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40S3/c1-3-5-7-9-11-13-15-23-19-21-29-27(23)25-17-18-26(31-25)28-24(20-22-30-28)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCQQLXSHIGYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
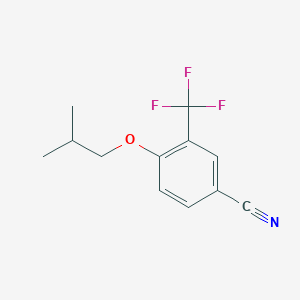
![Methyl 4-amino-3-[(4-methoxybenzyl)amino]benzoate](/img/structure/B3105720.png)

![tert-Butyl [4-(dimethylamino)-4-oxobutyl]carbamate](/img/structure/B3105729.png)
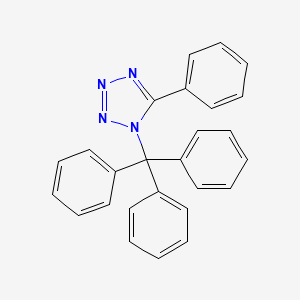
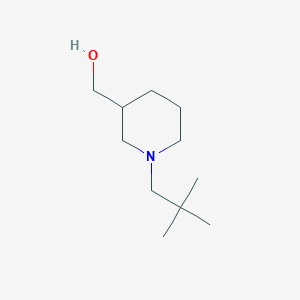
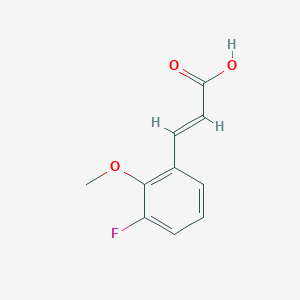
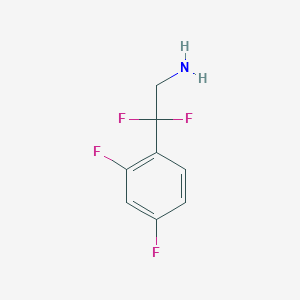
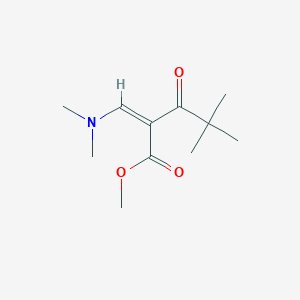

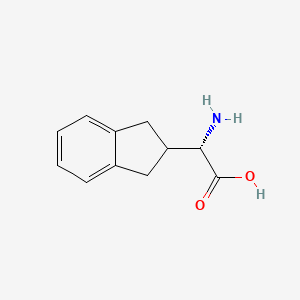
![2-[Methyl(2-phenylacetyl)amino]acetic acid](/img/structure/B3105806.png)

